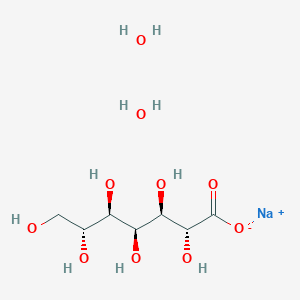
Di(piridin-4-il)amina
Descripción general
Descripción
Di(pyridin-4-yl)amine is a chemical compound that features a central amine group flanked by two pyridin-4-yl groups. This structure allows it to act as a ligand in coordination chemistry, where it can bind to metal ions through the nitrogen atoms of the pyridine rings and the amine group. The compound's ability to coordinate with metals and its electronic properties make it of interest in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of di(pyridin-4-yl)amine derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, as seen in the design and synthesis of novel donor–acceptor type 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives . Additionally, the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines has been achieved through the reduction of nitro groups, with the nature of substituents at the 3- and 5-positions influencing the reaction outcome .
Molecular Structure Analysis
The molecular structure of di(pyridin-4-yl)amine derivatives can be complex, with potential for dynamic tautomerism and divalent N(I) character as demonstrated by quantum chemical analysis . The presence of auxiliary amines can increase the stability of metal complexes formed by these ligands . X-ray crystallography has been used to determine the crystal structures of such compounds, revealing the orientation of substituents and the potential for intramolecular hydrogen bonding .
Chemical Reactions Analysis
Di(pyridin-4-yl)amine derivatives can form complexes with various metal ions, as evidenced by the synthesis and characterization of dichloro-bis(pyridine-2-yl-undecyl-amine)zinc(II), which also displayed antimalarial activity . The coordination properties of these ligands have been studied using spectroscopic methods, and the stability constants of the resulting complexes with different metal ions have been determined .
Physical and Chemical Properties Analysis
The opto-electrochemical properties of di(pyridin-4-yl)amine derivatives are significant for their potential applications in organic electronics. The absorption spectra of these compounds show intramolecular charge transfer transitions, and they exhibit positive solvatochromism with emission in the blue–orange region . Terahertz spectroscopy and Density Functional Theory simulations have been used to study the vibrational modes of these molecules, linking them to intermolecular hydrogen bond vibrations . The electrochemical properties, such as HOMO and LUMO energy levels, have been measured and correlated with DFT calculations .
Aplicaciones Científicas De Investigación
La Di(piridin-4-il)amina es un compuesto versátil con varias aplicaciones potenciales en la investigación científica. A continuación, se presentan seis aplicaciones únicas, cada una detallada en su propia sección:
Inhibición de la corrosión
La this compound puede servir como un inhibidor de la corrosión para metales. Compuestos similares se han sintetizado y evaluado por su eficacia en la protección de metales como el acero contra la corrosión en soluciones ácidas .
Desarrollo de fármacos antiparasitarios
Los compuestos relacionados con la this compound se han explorado como posibles tratamientos para infecciones parasitarias. Han mostrado actividad contra varios parásitos en ensayos ex vivo .
Celdas solares sensibilizadas con colorante (DSSC)
Los análogos de aminopiridina, que son estructuralmente similares a la this compound, se han investigado por su uso como electrolitos en DSSC debido a su estabilidad a diferentes temperaturas .
Síntesis orgánica
La this compound se puede utilizar como un reactivo químico y un catalizador en la síntesis orgánica, particularmente para reacciones que involucran la sustitución en la posición orto .
Mecanismo De Acción
Direcciones Futuras
Di(pyridin-4-yl)amine has a wide range of applications. It has been used in the fabrication of a simple, single-component electrochromic device (ECD). This novel di(pyridin-4-yl)aniline derivative with a push-pull electronic structure has shown promise for future applications in electrochromic materials .
Propiedades
IUPAC Name |
N-pyridin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIKPVYQSPYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280000 | |
| Record name | Di-4-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1915-42-0 | |
| Record name | 1915-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-4-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-pyridyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Di(pyridin-4-yl)amine contribute to the development of nonlinear optical materials?
A: Di(pyridin-4-yl)amine, often abbreviated as dpa, plays a crucial role as a structure-directing agent in synthesizing materials with desirable nonlinear optical (NLO) properties. [, ] In particular, it acts as an A-site cation in hybrid organic-inorganic compounds. [] Its rigid structure and ability to form robust hydrogen bonds influence the crystal packing and symmetry of the resulting materials. Achieving noncentrosymmetric structures is vital for second harmonic generation (SHG), a key phenomenon in NLO. []
Q2: Can you provide specific examples of how Di(pyridin-4-yl)amine has been used in material synthesis?
A: Certainly. In one study, Di(pyridin-4-yl)amine was employed in the synthesis of a series of uranium coordination polymers with varying structural dimensionality. [] For instance, in compound 1, (H2dpa)UO2L·3H2O, dpa acts as a template, directing the formation of ribbon structures. [] This highlights the versatility of dpa in constructing materials with distinct architectures. Another study investigated the impact of halogen substitution on the NLO properties of (C10H11N3)PbX4, where X represents Cl or Br. [] The presence of dpa, as part of the larger cation, alongside modifications in halogen atoms, influenced the distortion of PbX6 octahedra, directly impacting SHG effects. []
Q3: What are the future research directions for Di(pyridin-4-yl)amine in materials science?
A3: Future research could explore the use of Di(pyridin-4-yl)amine in:
- Fine-tuning NLO properties: Systematic studies on how modifications to the dpa structure itself influence the NLO response of resulting materials would be valuable. []
- Expanding applications: Exploring the incorporation of dpa in different classes of materials beyond uranium-based coordination polymers could lead to new functionalities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















